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Compound of Interest

Compound Name: YM-08

Cat. No.: B12086332

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-08 is a synthetic, blood-brain barrier-permeable small molecule inhibitor of Heat Shock
Protein 70 (Hsp70). It was developed as a neutral analog of the promising but CNS-
impermeable Hsp70 inhibitor, MKT-077.[1][2] The rationale behind the design of YM-08 was to
improve the physicochemical properties of MKT-077 to allow for its use as a potential
therapeutic agent for neurodegenerative diseases, particularly tauopathies like Alzheimer's
disease, by enabling it to cross the blood-brain barrier.[1][2] YM-08 has demonstrated the
ability to bind to Hsp70, reduce pathogenic tau levels in brain slices, and exhibit favorable
pharmacokinetic properties in vivo, making it a significant lead compound for the development
of CNS-active Hsp70 inhibitors.[1][2]

Physicochemical Properties

The key innovation in the design of YM-08 was the replacement of the cationic pyridinium
group in MKT-077 with a neutral pyridine moiety. This modification significantly altered the
compound's predicted physicochemical properties, making it more suitable for CNS
penetration.[1]
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Property

MKT-077

YM-08

Chemical Structure

Cationic Pyridinium

Neutral Pyridine

Molecular Formula C19H17N30S2 C19H17N30S2

Molecular Weight 367.49 g/mol 367.49 g/mol

clogP (predicted) -0.9 3.8

tPSA (predicted) 26.6 35.9
Synthesis

The synthesis of YM-08 was achieved with an overall yield of approximately 25%, starting from
a common intermediate also utilized in the synthesis of MKT-077 and its analogs.[1]

Synthetic Workflow

Synthetic Route to YM-08

(Common Intermediate 5 (YM-03)

Reaction

Pyridine-2-carbaldehyde,
Piperidine, Acetonitrile

Conditions

Click to download full resolution via product page

Caption: Synthetic route to the neutral compound YM-08.

Biological Activity and Mechanism of Action

YM-08 functions as an inhibitor of Hsp70, a molecular chaperone involved in protein folding
and degradation.[2] By inhibiting Hsp70, YM-08 promotes the degradation of Hsp70 client
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proteins, including the microtubule-associated protein tau, which is implicated in the pathology
of Alzheimer's disease and other tauopathies.[1][3]

Signaling Pathway

Mechanism of Action of YM-08

Prevents Degradation

Leads to

Click to download full resolution via product page

Caption: YM-08 inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data
In Vitro Hsp70 Binding Affinity
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Compound IC50 (pM)
YM-08 0.61
YM-01 3.2
MKT-077 6.4

Competitive binding assays were performed using human Hsc70/HSPAS.[4]

In Vitro Anti- \ctivi

IC50 (M) - MKT-

Cell Line e IC50 (pM) - YM-01 IC50 (pM) - YM-08
MDA-MB-231 1.4 2.0 8.5

MCF10A 3.0 3.3 7.8

MCF7 2.2 5.2 10.5

Cells were treated with the compounds for 72 hours.[4]

lation i I

Compound (30 pM) % Degradation of p-tau/total tau (24h)
YM-08 42/ 64
MKT-077 88/89
YM-01 81/80

[4]

Pharmacokinetics in Mice

YM-08 exhibits blood-brain barrier permeability in mice, a key feature that distinguishes it from
MKT-077 and YM-01.[4]
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Parameter Value

Dose 6.6 mg/kg (i.v.)
Cmax (brain) 4 ug/g

t1/2 (brain) 6.8 h

AUCINf (brain) 260 ng-h/g
Brain/Plasma Ratio >0.25for 18 h

Pharmacokinetic studies were conducted in CD1 mice.[1][2]

Experimental Protocols
Synthesis of YM-08

The detailed synthetic protocol for YM-08 is described in Miyata et al., 2013.[1] The general
procedure involves the reaction of the common intermediate 5 (YM-03) with pyridine-2-
carbaldehyde in the presence of piperidine in acetonitrile.[1]

Hsp70 ATPase Assay

Single turnover ATPase assays were performed using purified yeast Ssalp and Hljlp to assess
the effect of YM-08 on Hsp70 ATPase activity. The detailed methodology is available in the
supporting information of the primary publication.[1]

Hsp70 Binding Assay

The binding affinity of YM-08 to Hsp70 was determined through competitive binding assays
using denatured luciferase or human 4RON tau.[1]

Cell Culture and Tau Degradation Assay

HeLaC3 cells stably overexpressing human 4RON tau were treated with YM-08, MKT-077, or
YM-01. The levels of phosphorylated and total tau were quantified to determine the extent of
tau degradation.[1]

Pharmacokinetic Studies
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CD1 mice were administered YM-08 intravenously, and brain and plasma concentrations of the
compound were measured at various time points to determine its pharmacokinetic profile and
blood-brain barrier permeability.[1][2]

Metabolism Assay

The metabolic stability of YM-08 was assessed by incubating the compound with human liver
microsomes. The rate of metabolism and the primary sites of oxidation were determined.[1]

Conclusion

YM-08 represents a significant advancement in the development of Hsp70 inhibitors for CNS
disorders. Its neutral charge and improved physicochemical properties allow it to penetrate the
blood-brain barrier, a critical limitation of its predecessor, MKT-077.[1][2] While exhibiting
slightly lower potency in some in vitro assays compared to MKT-077, its ability to access the
CNS and reduce pathogenic tau in brain slices makes it a valuable chemical scaffold for further
optimization and development of therapies for neurodegenerative tauopathies.[1][5] However,
its rapid metabolism presents a challenge that may require further medicinal chemistry efforts
to enhance its in vivo stability.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. YM-08 | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc.
[stressmarg.com]

 To cite this document: BenchChem. [A Blood-Brain Barrier Permeable Hsp70 Inhibitor for
Neurodegenerative Tauopathies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12086332#discovery-and-synthesis-of-ym-08]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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